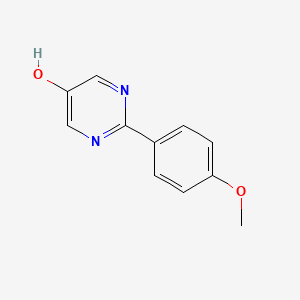

2-(4-Methoxyphenyl)pyrimidin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)pyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)11-12-6-9(14)7-13-11/h2-7,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWGXOPMVOEKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methoxyphenyl Pyrimidin 5 Ol and Analogs

Advanced Synthetic Routes to the Pyrimidin-5-ol Core Structure

Cyclocondensation Reactions for Pyrimidine (B1678525) Ring Formation

The most fundamental and widely used method for constructing the pyrimidine ring is the Pinner synthesis, a type of cyclocondensation reaction. This method involves the condensation of a compound containing an amidine group with a 1,3-dicarbonyl compound or its equivalent. slideshare.netchemtube3d.com The reaction is typically promoted by either acid or base catalysis.

The general mechanism involves the initial nucleophilic attack of one of the amidine nitrogens on a carbonyl group of the 1,3-dicarbonyl compound, followed by a cyclizing condensation to form a dihydropyrimidine (B8664642) intermediate, which then aromatizes, often through the elimination of water, to yield the pyrimidine ring. The choice of the 1,3-dicarbonyl synthon is critical for obtaining the desired substitution pattern. For the synthesis of pyrimidin-5-ol derivatives, a precursor such as a 2-hydroxy-1,3-dicarbonyl compound or a malonic ester derivative with a suitable leaving group at the 2-position would be required. Detailed mechanistic studies have identified various intermediates in these reactions, including open-chain enamides and ring-closed dihydroxytetrahydropyrimidines. cdnsciencepub.com

Table 1: Examples of 1,3-Dicarbonyl Compounds in Pyrimidine Synthesis

| 1,3-Dicarbonyl Precursor | Resulting Pyrimidine Substitution | Reference |

| Acetylacetone | 4,6-Dimethylpyrimidine | cdnsciencepub.com |

| Methyl Acetoacetate | 4-Hydroxy-6-methylpyrimidine | cdnsciencepub.com |

| Dimethyl Malonate | 4,6-Dihydroxypyrimidine | cdnsciencepub.com |

| β-Keto Esters | Substituted Pyrimidin-4-ols | slideshare.net |

This table illustrates how the choice of the 1,3-dicarbonyl reactant dictates the substitution on the final pyrimidine ring.

Multicomponent Reaction (MCR) Approaches for Pyrimidine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for building molecular complexity with high atom economy and efficiency. nih.govnih.gov Several MCR strategies have been developed for the synthesis of polysubstituted pyrimidines. These reactions often avoid the isolation of intermediates, simplifying the synthetic process and reducing waste.

A common MCR approach involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a urea (B33335) or amidine derivative. researchgate.netnih.gov For instance, a three-component reaction of α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils has been demonstrated to produce fused pyrimidine systems. nih.gov Another innovative MCR involves the iridium-catalyzed reaction of an amidine with up to three different alcohol molecules, which serve as the source of the carbon atoms for the pyrimidine ring through a sequence of condensation and dehydrogenation steps. nih.gov These MCRs provide rapid access to libraries of diversely substituted pyrimidines, which is invaluable for structure-activity relationship studies.

Strategies for Regioselective Synthesis of Pyrimidin-5-ol Derivatives

A significant challenge in pyrimidine synthesis from unsymmetrical 1,3-dicarbonyl compounds and amidines is controlling the regioselectivity of the cyclization. The formation of isomeric products, such as pyrimidin-4-ols instead of the desired pyrimidin-5-ols, is a common issue. Several strategies have been developed to achieve regiocontrol.

One effective method involves using β-enaminones as the 1,3-dicarbonyl equivalent. The dimethylamino group in these substrates acts as a leaving group, directing the initial nucleophilic attack of the amidine's amino group to the β-carbon in an aza-Michael type addition-elimination, thus ensuring a specific orientation for the subsequent cyclization. researchgate.net The reaction conditions, such as the pH of the medium, can also play a crucial role. By carefully controlling the protonation state of the amidine and the enolate formation of the dicarbonyl compound, one reaction pathway can be favored over another. Furthermore, the use of pre-functionalized starting materials, such as 2-chloro- or 2,4-dichloropyrimidines, allows for regioselective nucleophilic aromatic substitution (SNAr) reactions, where the C-4 position is generally more reactive towards nucleophiles than the C-2 position. researchgate.net

Application of Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. The application of microwave irradiation can lead to dramatic reductions in reaction times (from hours to minutes), increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov

The synthesis of pyrimidines and fused pyrimidine systems has greatly benefited from this technology. nih.govnih.gov For example, one-pot MCRs for pyrimido[1,2-a]pyrimidines involving 2-aminopyrimidine, aromatic aldehydes, and active methylene reagents are efficiently conducted under microwave irradiation. rsc.org Similarly, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones from 6-methylisocytosine and α-bromoacetophenones proceeds in high yield in just 20 minutes with microwave heating. nih.gov This efficiency makes microwave-assisted synthesis a preferred method for the rapid generation of heterocyclic compound libraries.

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Thiazolopyrimidine Synthesis | 24 hours | 8 minutes | 42-55% → 69-88% | nih.gov |

| Pyrimido[1,2-a]pyrimidine MCR | 8-10 hours | 2-5 minutes | Significant | rsc.org |

| Imidazo[1,2-a]pyrimidinone Synthesis | Not reported | 20 minutes | High Yield | nih.gov |

This table highlights the significant advantages of using microwave irradiation in pyrimidine synthesis in terms of reaction time and yield.

Catalyst-Mediated Synthesis Protocols (e.g., acid, base, metal, nanoparticle catalysis)

Catalysis is central to modern organic synthesis, and the production of pyrimidines is no exception. A wide variety of catalysts have been employed to improve the efficiency, selectivity, and sustainability of these reactions.

Acid and Base Catalysis: As mentioned, simple acids and bases are the most common catalysts for the Pinner synthesis and related cyclocondensations. slideshare.net

Metal Catalysis: Transition metal catalysts have enabled novel routes to pyrimidines. Copper-catalyzed cyclization of ketones with nitriles provides a general method for synthesizing functionalized pyrimidines. mdpi.com Iridium pincer complexes catalyze sustainable MCRs from alcohols and amidines. nih.gov Iron complexes have been used for the regioselective synthesis of pyrimidines from ketones, aldehydes, and amidines. organic-chemistry.org

Organocatalysis and Biocatalysis: Green catalysts have gained prominence. Zn(L-proline)₂, a bio-organic complex, has been shown to effectively catalyze the one-pot synthesis of pyrimidines from aldehydes, ketones, and guanidines. researchgate.net

Heterogeneous and Nanoparticle Catalysis: To improve catalyst recyclability and simplify product purification, solid catalysts are often used. Supramolecular β-cyclodextrin has been used as a biodegradable and reusable catalyst for pyrimidine synthesis in aqueous media. researchgate.net Recently, bone char modified with chlorosulfonic acid was developed as a robust, reusable solid acid catalyst for the synthesis of pyrimidine-5-carbonitrile derivatives via a three-component reaction. nih.gov

Chemical Strategies for the Incorporation of the 4-Methoxyphenyl (B3050149) Moiety

The introduction of the 2-(4-methoxyphenyl) group is a defining feature of the target molecule. The most direct and common strategy to achieve this is to use a starting material that already contains this moiety. This approach ensures that the substituent is correctly placed from the outset, avoiding potential issues with selectivity in later-stage functionalization.

The primary method involves using 4-methoxybenzamidine as the N-C-N component in a cyclocondensation reaction. prepchem.com This amidine is reacted with a suitable three-carbon electrophile, such as a 1,3-dicarbonyl compound or a derivative thereof, to construct the pyrimidine ring. This approach directly installs the 4-methoxyphenyl group at the 2-position of the resulting pyrimidine.

An alternative, yet related, strategy is to incorporate the 4-methoxyphenyl group into the three-carbon component. For example, a β-diketone or enone bearing a 4-methoxyphenyl group can be reacted with a simple amidine (like formamidine (B1211174) or guanidine) to form the desired product. prepchem.com A suspension of (4-methoxyphenyl)-[1-(4-methoxyphenyl)-2-dimethylaminovinyl]ketone, when refluxed with 4-chlorobenzamidine (B97016) hydrochloride and potassium t-butoxide, yields a 2,4,5-trisubstituted pyrimidine, demonstrating the utility of incorporating the aryl group in the ketone fragment. prepchem.com

While less direct for this specific target, other methods like palladium-catalyzed cross-coupling reactions could theoretically be used to attach the 4-methoxyphenyl group to a pre-formed 2-halopyrimidine. However, the starting material approach using 4-methoxybenzamidine is generally more convergent and efficient for this particular substitution pattern.

Precursor Synthesis and Functionalization of 4-Methoxyphenyl-Containing Intermediates

The construction of the 2-(4-methoxyphenyl)pyrimidine (B14478381) framework often commences with the synthesis and functionalization of precursors bearing the 4-methoxyphenyl moiety. Chalcones and malononitriles are prominent examples of such intermediates.

Chalcones as Key Building Blocks:

Chalcones, or α,β-unsaturated ketones, serve as versatile precursors for pyrimidine synthesis. The Claisen-Schmidt condensation reaction is a classical and widely used method for preparing chalcones. semanticscholar.org This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with a substituted benzaldehyde. In the context of synthesizing precursors for 2-(4-methoxyphenyl)pyrimidines, 4-methoxybenzaldehyde (B44291) is a crucial starting material. sigmaaldrich.comresearchgate.net

The general synthetic route involves the reaction of an appropriate acetophenone with 4-methoxybenzaldehyde in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. semanticscholar.org The resulting chalcone, containing the 4-methoxyphenyl group, can then be cyclized with reagents like urea or guanidine (B92328) to form the pyrimidine ring. nih.govsemanticscholar.orgimpactfactor.org Microwave-assisted synthesis has emerged as an environmentally friendly and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields. semanticscholar.org

Table 1: Examples of Chalcone-based Pyrimidine Synthesis

| Acetophenone Derivative | Benzaldehyde Derivative | Cyclizing Agent | Reaction Conditions | Resulting Pyrimidine | Reference |

| Acetophenone | 4-Methoxybenzaldehyde | Guanidine HCl | KOH, Ethanol, Reflux | 2-Amino-4-phenyl-6-(4-methoxyphenyl)pyrimidine | nih.gov |

| Substituted Acetophenones | Various Benzaldehydes | Urea | KOH, Ethanol, Microwave | Substituted Pyrimidines | semanticscholar.org |

| Acetophenone | 4-Chlorobenzaldehyde | Urea | NaOH, Ethanol, Reflux | 4-(4-Chlorophenyl)-6-phenylpyrimidin-2(1H)-one | impactfactor.org |

Malononitriles in Pyrimidine Synthesis:

Malononitrile (B47326) and its derivatives are another important class of precursors. For instance, benzylidene malononitrile can be chlorinated to form α-chloro-α-cyanocinnamonitrile, a versatile building block for pyrimidine synthesis. clockss.org This intermediate can react in a one-pot reaction with potassium thiocyanate (B1210189) and an alcohol to produce 2-alkoxy-6-phenyl-5-cyano-1,4-dihydro-4-pyrimidinethiones. clockss.org

Optimization of Reaction Conditions for Selective Arylation at the C-2 Position

Achieving selective arylation at the C-2 position of the pyrimidine ring is a critical step in the synthesis of 2-(4-methoxyphenyl)pyrimidin-5-ol and its analogs. While direct C-H arylation methods are being developed for other positions of the pyrimidine core, selective C-2 arylation often requires specific strategies. nih.govrsc.org

One approach involves the use of pre-functionalized pyrimidines. For example, starting with a pyrimidine ring bearing a suitable leaving group at the C-2 position, such as a halogen or a sulfonate group, allows for subsequent cross-coupling reactions. Optimization studies for such reactions are crucial to achieve high yields and selectivity. These studies often involve screening various palladium catalysts, ligands, bases, and solvents. researchgate.net For instance, the combination of a palladium catalyst like Pd(PPh3)4 with a suitable base and solvent system has been shown to be effective in Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at specific positions on the pyrimidine ring. mdpi.comnih.gov

Post-Synthetic Functionalization and Derivatization of Pyrimidine Ring Positions

Once the core 2-(4-methoxyphenyl)pyrimidine structure is assembled, further diversification can be achieved through post-synthetic functionalization at various positions of the pyrimidine ring (C-2, C-4, and C-5).

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidine Intermediates

Halogenated pyrimidines are key intermediates for introducing a wide range of functional groups via nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The electron-deficient nature of the pyrimidine ring facilitates these reactions. mdpi.com The reactivity of halogens on the pyrimidine ring generally follows the order F > Cl > Br > I for activated substrates. researchgate.net

The regioselectivity of nucleophilic substitution on dihalopyrimidines is an important consideration. For instance, in 2,4-dihalopyrimidines, substitution typically occurs selectively at the C-4 position due to the greater stabilization of the Meisenheimer intermediate. stackexchange.com However, reaction conditions can be tuned to favor substitution at the C-2 position. The choice of nucleophile, solvent, and temperature can influence the outcome of the reaction. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce diverse substituents. researchgate.netchemrxiv.orgnih.gov For example, 4-amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-one derivatives have been prepared through the nucleophilic displacement of a chloro group by various amines. nih.gov

S-Alkylation Strategies from 2-Thioxo-Pyrimidines

2-Thioxo-pyrimidines, also known as 2-mercaptopyrimidines, are valuable intermediates for the synthesis of 2-alkylthio- and 2-arylthio-pyrimidines. nih.gov These compounds can be prepared by the cyclization of appropriate precursors with thiourea. impactfactor.org The sulfur atom in the 2-thioxo group is a soft nucleophile and can be readily alkylated with various alkyl halides or other electrophiles in the presence of a base. clockss.org This S-alkylation strategy provides access to a diverse range of 2-substituted pyrimidines. For example, 2-arylalkylthio-2,5-dihydropyrimidine derivatives have been synthesized by reacting 6-(4-bromophenyl)-4-phenyl-(1H)-5,6-dihydro-2-pyrimidinethione with substituted benzyl (B1604629) chlorides. impactfactor.org More recently, methods for the synthesis of C2-functionalized pyrimidine derivatives from dithiopyrimidines and arynes have been developed. researchgate.net

Advanced Coupling Reactions for Diverse Substitution Patterns

Modern cross-coupling reactions have revolutionized the synthesis of complex substituted pyrimidines, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the arylation of halogenated pyrimidines. mdpi.commdpi.com This palladium-catalyzed reaction involves the coupling of a halopyrimidine with an aryl or heteroaryl boronic acid. mdpi.comnih.govmdpi.comrsc.orgresearchgate.net It has been widely used to synthesize a diverse set of substituted pyrimidines. mdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. mdpi.commdpi.com Microwave irradiation has been shown to accelerate these reactions significantly. mdpi.comrsc.org

Sonogashira Coupling:

The Sonogashira coupling reaction provides an efficient method for introducing alkyne moieties onto the pyrimidine ring. wikipedia.orgrsc.orgresearchgate.net This reaction typically involves a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with a halo- or triflate-substituted pyrimidine. wikipedia.org The reaction is generally run under mild conditions with a base, such as an amine, which can also serve as the solvent. wikipedia.org This methodology has been successfully applied to the C-5 position of pyrimidine nucleotides, demonstrating high regioselectivity. nih.govnih.gov

Other Selective Chemical Transformations on the Pyrimidine Core

Beyond the aforementioned methods, other selective chemical transformations can be employed to modify the pyrimidine core. For instance, a deconstruction-reconstruction strategy has been developed where pyrimidine-containing compounds are converted into other nitrogen heteroaromatics. nih.gov This involves transforming the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved and recyclized to form different heterocyclic systems. nih.gov Additionally, direct C-H functionalization reactions are an emerging area that allows for the direct introduction of substituents onto the pyrimidine ring without the need for pre-installed leaving groups.

Modern Green Synthetic Routes to this compound and Its Analogs

Advanced Structural Characterization and Computational Chemistry of 2 4 Methoxyphenyl Pyrimidin 5 Ol

Advanced Spectroscopic Analysis for Fine Structural Elucidation

Spectroscopic methods are fundamental in elucidating the precise structure of 2-(4-Methoxyphenyl)pyrimidin-5-ol, from its atomic connectivity to the subtle dynamics of its chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR for Conformational Insights)

High-resolution NMR spectroscopy provides a definitive map of the proton and carbon framework of the molecule. The expected chemical shifts are influenced by the electron-donating methoxy (B1213986) group and the hydroxyl substituent on the heterocyclic pyrimidine (B1678525) ring.

¹H and ¹³C NMR: In a typical solvent like DMSO-d₆, the ¹H NMR spectrum would display distinct signals for the aromatic protons on both the phenyl and pyrimidine rings. The methoxy group protons would appear as a sharp singlet, typically downfield. The hydroxyl proton signal would be a broad singlet, its position sensitive to concentration and temperature.

The ¹³C NMR spectrum would complement this data, with characteristic signals for the methoxy carbon, the oxygen-bearing carbons of the phenol (B47542) and ether, and the distinct carbons of the pyrimidine and phenyl rings. nih.gov

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆. Note: These are predicted values based on standard chemical shifts and data from analogous compounds. Actual experimental values may vary.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrimidine-H | 8.5 - 9.0 | 140 - 155 |

| Phenyl-H (ortho to OMe) | 6.9 - 7.2 | 114 - 116 |

| Phenyl-H (meta to OMe) | 7.8 - 8.2 | 128 - 132 |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

| Hydroxyl (-OH) | 9.0 - 11.0 (broad) | - |

| Pyrimidine-C (C2) | - | ~160 |

| Pyrimidine-C (C4/C6) | - | 155 - 158 |

| Pyrimidine-C (C5-OH) | - | ~150 |

| Phenyl-C (C-O) | - | ~162 |

2D-NMR and Conformational Insights: To unambiguously assign these signals, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the phenyl and pyrimidine rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons, crucial for connecting the methoxyphenyl group to the pyrimidine ring. nih.gov

Solid-State NMR could offer profound insights into the tautomeric equilibrium (pyrimidinol vs. pyrimidinone forms) and identify the presence of different crystalline polymorphs, which often exhibit distinct chemical shifts due to variations in their solid-state packing environments.

Detailed Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy probes the bond energies within the molecule, providing a fingerprint based on its functional groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would be dominated by a strong, broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl group, likely involved in hydrogen bonding. Sharp peaks around 2850-3000 cm⁻¹ would correspond to C-H stretching. The aromatic C=C and pyrimidine C=N stretching vibrations would appear in the 1450-1610 cm⁻¹ region. A strong C-O stretching band for the methoxy group's aryl-alkyl ether linkage is expected around 1250 cm⁻¹. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic rings, which are often weak in IR, would produce strong signals in the Raman spectrum, aiding in a complete vibrational analysis.

Interactive Table 2: Predicted Vibrational Frequencies for this compound.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| O-H | Stretch | 3200-3500 | Strong, Broad / Weak |

| Aromatic C-H | Stretch | 3000-3100 | Medium / Medium |

| Aliphatic C-H (Methoxy) | Stretch | 2850-2970 | Medium / Medium |

| C=C / C=N | Ring Stretch | 1450-1610 | Strong / Strong |

| C-O (Aryl Ether) | Stretch | 1230-1270 | Strong / Medium |

Computational methods, particularly Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational spectra, which aids in the precise assignment of experimental bands. nih.govmdpi.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to confirm the molecular weight and formula and to deduce structural information from fragmentation patterns.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound as C₁₁H₁₀N₂O₂ by providing a highly accurate mass measurement of its molecular ion ([M]⁺• or protonated molecule [M+H]⁺). The theoretical exact mass is 202.0742 Da.

Fragmentation Analysis: Electron Impact (EI) mass spectrometry would cause the molecular ion to break apart into characteristic fragment ions. The fragmentation pattern provides a roadmap of the molecule's structure.

A primary fragmentation would likely be the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, followed by the loss of carbon monoxide (CO, 28 Da).

Another significant fragmentation pathway would involve the cleavage of the bond between the phenyl and pyrimidine rings, leading to ions corresponding to the methoxyphenyl cation ([C₇H₇O]⁺, m/z 107) and the pyrimidinol radical, or vice versa. chemguide.co.uksapub.orgresearchgate.net

The stability of the benzoyl cation fragment ([C₇H₅O]⁺, m/z 105) often makes it a prominent peak in the spectra of such compounds. nih.govlibretexts.org

Interactive Table 3: Predicted Key Mass Spectrometry Fragments for this compound.

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 202 | [C₁₁H₁₀N₂O₂]⁺• (Molecular Ion) | - |

| 187 | [C₁₀H₇N₂O₂]⁺ | •CH₃ |

| 174 | [C₁₀H₁₀N₂O]⁺• | CO |

| 107 | [C₇H₇O]⁺ | C₄H₃N₂O• |

Crystallographic Studies and Solid-State Structural Analysis

X-ray crystallography provides the most definitive and unambiguous structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Torsion Angles

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would yield precise data on bond lengths, bond angles, and torsion angles. iosrjournals.org

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...O, O-H...π, π-π Stacking Interactions)

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions are expected to dictate the supramolecular assembly.

Hydrogen Bonding: The most significant interaction would likely be strong hydrogen bonds between the hydroxyl group (donor) of one molecule and a nitrogen atom of the pyrimidine ring (acceptor) of a neighboring molecule (O-H···N). This is a common and robust interaction in nitrogen-containing heterocyclic phenols. nih.gov

π-π Stacking: The aromatic nature of both the phenyl and pyrimidine rings makes them suitable for π-π stacking interactions. These interactions, where the electron-rich faces of the rings align, would play a crucial role in the packing arrangement. nih.gov

O-H···π/C-H···π Interactions: It is also possible for the hydroxyl or C-H bonds to interact with the π-system of an adjacent aromatic ring, further stabilizing the three-dimensional crystal lattice. mdpi.com

A detailed analysis of the crystal packing would reveal how these varied interactions work in concert to build the ordered, solid-state structure of the compound. researchgate.net

Investigation of Polymorphism and Co-crystallization Phenomena

There is no available literature reporting on the investigation of polymorphism or co-crystallization of this compound. The study of polymorphism is crucial for understanding how different solid-state forms of a compound can influence its physical and chemical properties, such as solubility and stability. Similarly, co-crystallization studies, which involve forming crystalline structures with other molecules, are essential for modifying the physicochemical properties of a substance. Without experimental screening or crystallographic studies, any discussion on the potential polymorphs or co-crystals of this specific compound would be purely speculative.

Conformational Analysis in the Crystalline State

A detailed conformational analysis, including parameters such as ring puckering, dihedral angles, and any disorder phenomena, is contingent on the availability of single-crystal X-ray diffraction data. A search of the Cambridge Structural Database (CSD) and other crystallographic repositories did not yield a crystal structure for this compound. Therefore, no empirical data on its solid-state conformation is available to report.

Computational Chemistry and Molecular Modeling Investigations

Computational studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. However, no specific DFT calculations for this compound have been published.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Without published research, the following analyses for this compound cannot be presented:

Calculation of Global Reactivity Parameters (e.g., Hardness, Electrophilicity Index)

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in determining the global reactivity parameters of molecules like this compound. These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offer a quantitative measure of a molecule's reactivity and stability. researchgate.net Methods such as DFT with the B3LYP functional and a 6-311G(d,p) or similar basis set are commonly employed to calculate these properties. ijcsi.protandfonline.com

The fundamental parameters include:

HOMO (E_HOMO): The energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.

LUMO (E_LUMO): The energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons.

Energy Gap (ΔE): The difference between LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO), which is a crucial indicator of molecular stability. A larger energy gap suggests higher stability and lower reactivity.

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E_HOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E_LUMO.

From these basic parameters, important global reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η).

These descriptors are vital in quantitative structure-property relationship (QSPR) studies to correlate the electronic structure of pyrimidine derivatives with their observed activities. ijcsi.pro

Table 1: Representative Global Reactivity Parameters Calculated via DFT

| Parameter | Formula | Typical Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation or polarization |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting capability |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Vibrational Frequency Calculations for Spectroscopic Correlation

Vibrational frequency analysis is a critical computational tool used to understand the molecular structure and bonding of this compound. q-chem.com DFT calculations are employed to compute the harmonic vibrational frequencies, which can then be correlated with experimental infrared (IR) and Raman spectra. q-chem.com This process requires performing a geometry optimization at a chosen level of theory, ensuring the structure is at a stationary point on the potential energy surface, followed by a frequency calculation. q-chem.com

The computed frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. The analysis allows for the assignment of specific vibrational modes to the observed spectral bands. For a molecule like this compound, key vibrational modes include N-H stretching, C=O stretching (in the keto tautomer), C=N stretching, aromatic C=C stretching, and Ar-H stretching.

Table 2: Typical Vibrational Frequencies for Pyrimidine Derivatives

| Vibrational Mode | Typical Wavenumber (cm-1) | Functional Group |

|---|---|---|

| N-H Stretch | ~3337 | Amine/Amide |

| Aromatic C-H Stretch | ~3074 | Phenyl Ring |

| C=O Stretch | ~1678 | Keto group |

| C=N Stretch | ~1589 | Pyrimidine Ring |

| Aromatic C=C Stretch | ~1523 | Phenyl/Pyrimidine Ring |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational space and dynamic behavior of this compound over time. nih.gov These simulations model the atomic motions of the system by integrating Newton's laws of motion, providing insights into molecular flexibility, intermolecular interactions, and solvent effects. nih.gov

For related molecules like 2-(4-butyloxyphenyl)-5-octyloxypyrimidine, MD simulations have been used to study liquid-crystal phases. nih.govaps.org Such studies analyze the order of the aromatic core and flexible tails at different temperatures, as well as intermolecular structures. aps.org In the context of drug design, MD simulations can elucidate the binding mechanism of pyrimidine derivatives to biological targets, revealing key interactions and conformational changes upon binding. nih.gov The simulations can help understand how the phenyl-pyrimidine core and its substituents orient themselves to achieve stable conformations and favorable interactions with their environment. aps.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of compounds with their physical, chemical, or biological properties. nih.gov For pyrimidine derivatives, QSPR studies aim to establish a relationship between calculated molecular descriptors and an experimentally measured property, such as anticancer activity or corrosion inhibition efficiency. ijcsi.pronih.gov

The process involves calculating a wide range of molecular descriptors (electronic, topological, steric, etc.) for a series of pyrimidine compounds. ijcsi.pro Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning techniques like Artificial Neural Networks (ANN) are then used to create a predictive model. ijcsi.pronih.gov For instance, a study on pyrimidine-based corrosion inhibitors successfully used PCR to build a model with high predictive accuracy (R²=0.985). ijcsi.pro These models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding the design of pyrimidine derivatives with enhanced activities. nih.gov

Theoretical Studies on Tautomerism and its Energetics for Pyrimidin-5-ol Systems

The pyrimidin-5-ol core of the title compound can exist in different tautomeric forms, primarily the enol (-OH) and keto (=O) forms. Theoretical studies are crucial for understanding the relative stability and energetics of these tautomers. Keto-enol tautomerism can significantly influence a molecule's electronic properties, reactivity, and biological function. nih.gov

Computational methods, such as DFT, are used to calculate the energies of the different tautomers. jchemrev.com By comparing the Gibbs free energies, one can predict which tautomer is more stable under specific conditions, such as in the gas phase or in different solvents. jchemrev.com For related heterocyclic systems, studies have shown that the relative stability can be influenced by intramolecular hydrogen bonding and the polarity of the solvent. jchemrev.comnih.gov For instance, the presence of pyridinic nitrogen has been shown to favor the conductive enol form in some systems through hydrogen bonding. nih.gov Understanding the tautomeric equilibrium of this compound is essential for predicting its chemical behavior and interactions.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-butyloxyphenyl)-5-octyloxypyrimidine |

| Pyridine (B92270) |

Biological Activities and Mechanistic Investigations of 2 4 Methoxyphenyl Pyrimidin 5 Ol Derivatives in Vitro and Non Human in Vivo

Anti-cancer and Anti-proliferative Activity (In Vitro Cell Line Studies)

Derivatives of the 2-(4-methoxyphenyl)pyrimidin-5-ol scaffold have been the subject of medicinal chemistry campaigns aimed at developing novel therapeutic agents. The core structure serves as a versatile template for modifications, leading to compounds with specific biological activities.

Specific Kinase Inhibition Studies (e.g., VEGFR2, EGFR, CDK2, AURKA, Plasmodial PfGSK3/PfPK6)

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and malaria. The pyrimidine (B1678525) scaffold is a well-established "hinge-binder" motif, capable of interacting with the ATP-binding site of various kinases. Research into this compound derivatives has prominently featured their activity against plasmodial kinases, which are essential for the survival of the malaria parasite, Plasmodium falciparum.

While the broader class of pyrimidines has been explored for inhibition of cancer-related kinases like VEGFR2, EGFR, CDK2, and AURKA, specific data for direct derivatives of this compound against these targets is not extensively detailed in the currently available literature. For instance, studies on oxazolo[5,4-d]pyrimidines have shown inhibition of VEGFR2 and EGFR, and 2,4-diamino-5-ketopyrimidines have demonstrated potent CDK inhibition, but these represent distinct subclasses of pyrimidine compounds.

The most detailed research has been on 2,4,5-trisubstituted pyrimidine derivatives as anti-malarial agents.

Enzymatic assays are crucial for quantifying the inhibitory potency of compounds against specific kinases. For derivatives of this compound, research has focused on their effects on Plasmodium falciparum kinases PfGSK3 and PfPK6. These kinases are considered vital for the parasite's life cycle, making them attractive drug targets.

A series of 2,4,5-trisubstituted pyrimidine analogues were synthesized and evaluated in enzymatic assays. This led to the discovery of compounds with potent dual inhibitory activity. For example, two notable derivatives, compound 23d and compound 23e , demonstrated significant inhibition of both PfGSK3 and PfPK6, with IC50 values in the nanomolar range. The IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, were determined using a split luciferase binding assay.

| Compound | Target Kinase | IC50 (nM) |

| 23d | PfGSK3 | 172 |

| PfPK6 | 11 | |

| 23e | PfGSK3 | 97 |

| PfPK6 | 8 |

This table presents the half-maximal inhibitory concentration (IC50) values for compounds 23d and 23e against the plasmodial kinases PfGSK3 and PfPK6. Data sourced from ChemRxiv and the Journal of Medicinal Chemistry.

The mechanism by which pyrimidine-based inhibitors bind to kinases is well-understood and involves competitive inhibition at the ATP-binding site. A key feature of this interaction is the formation of hydrogen bonds with the kinase hinge region, a flexible segment of the protein that connects the N- and C-lobes of the catalytic domain.

For aminopyrimidine kinase scaffolds, such as those derived from this compound, the 2-amino group is critical. It typically forms a crucial hydrogen bond with a backbone carbonyl group in the hinge region of the kinase, anchoring the inhibitor in the active site. The substituents on the pyrimidine core, such as the 4-methoxyphenyl (B3050149) group, then project into other areas of the ATP pocket, influencing potency and selectivity.

While a specific X-ray crystal structure for a this compound derivative bound to a kinase was not found in the reviewed literature, the established binding mode for this class of compounds suggests that the pyrimidine core interacts with hinge residues, while the substituted phenyl ring at the 2-position engages with residues near the solvent interface. This mode of binding is a common feature for Type I kinase inhibitors, which target the active "DFG-in" conformation of the kinase.

Effects on Various Cancer Cell Line Proliferation (e.g., HCT-116, HepG-2, MCF-7, A549, HUVEC)

The anti-proliferative activity of pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. While extensive data for a single, specific this compound derivative is sparse, related pyrimidine structures have shown activity. For example, a series of new 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidines were synthesized and tested for their anti-cancer effects.

One derivative, compound 4h , which features a piperazine (B1678402) substituent, showed a growth inhibition (GI) value of 46.14% against the SK-BR-3 breast cancer cell line at a 10 µM concentration. Another related compound, 4a , exhibited a GI value of 40.87% against the HCT-116 colorectal carcinoma cell line. A different study on carbothioamide derivatives, which are structurally distinct but also investigated for anti-cancer properties, showed IC50 values of 76.3 µg/mL on Human Umbilical Vein Endothelial Cells (HUVEC) and 45.5 µg/mL on A549 lung cancer cells.

| Compound Class/Derivative | Cell Line | Activity Measurement | Result |

| Thiazole Pyrimidine (4a) | HCT-116 (Colorectal) | % Growth Inhibition (10 µM) | 40.87% |

| Thiazole Pyrimidine (4h) | SK-BR-3 (Breast) | % Growth Inhibition (10 µM) | 46.14% |

| Carbothioamide Derivative | HUVEC (Endothelial) | IC50 | 76.3 µg/mL |

| Carbothioamide Derivative | A549 (Lung) | IC50 | 45.5 µg/mL |

This table summarizes the anti-proliferative activity of various pyrimidine-related derivatives against several cancer cell lines. It is important to note that these compounds are not all direct derivatives of this compound but belong to the broader pyrimidine class.

Antimicrobial Activity (In Vitro Studies against Microorganisms)

The antimicrobial potential of pyrimidine derivatives, including those structurally related to this compound, has been a focal point of extensive research. These studies have revealed a broad spectrum of activity against both bacterial and fungal pathogens, including strains that have developed resistance to conventional antibiotics.

Antibacterial Spectrum and Efficacy (e.g., Gram-positive bacteria, Gram-negative bacteria, Methicillin-resistant Staphylococcus aureus (MRSA))

Thieno[2,3-d]pyrimidinedione derivatives, which share a core pyrimidine structure, have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. In one study, two such derivatives displayed potent activity with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 mg/L against multi-drug resistant organisms, including Methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA). nih.gov However, their activity against Gram-negative bacteria was found to be weaker, with MIC values generally between 16 and >32 mg/L. nih.gov

Another class of related compounds, 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamines, has also been investigated for its antibacterial properties. A derivative featuring a 4-chlorophenyl substituent at the 5-position of the pyrimidine ring was identified as a particularly potent agent, exhibiting a broad spectrum of activity. This compound showed an MIC of 1 µg/mL against a MRSA/VISA strain and 2 µg/mL against other tested bacterial strains, including Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. nih.gov The data from these studies on structurally similar compounds suggest that the this compound scaffold is a promising template for the development of new antibacterial agents.

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound Class | Bacterial Strain | MIC (mg/L) | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidinediones | Gram-positive bacteria (MRSA, VISA, VRSA) | 2-16 | nih.gov |

| Thieno[2,3-d]pyrimidinediones | Gram-negative bacteria | 16 - >32 | nih.gov |

| 5-Aryl-N2,N4-dibutylpyrimidine-2,4-diamines | S. aureus (MRSA/VISA) | 1 | nih.gov |

| 5-Aryl-N2,N4-dibutylpyrimidine-2,4-diamines | Other tested strains | 2 | nih.gov |

Antifungal Spectrum and Efficacy (e.g., Candida albicans, Aspergillus niger)

The antifungal properties of pyrimidine derivatives have also been explored, with studies indicating activity against clinically relevant fungal pathogens. For instance, certain pyridine (B92270) and pyrimidine derivatives have shown efficacy against Candida albicans, particularly against strains lacking specific efflux pumps, with MICs ranging from 2 to 64 μg/mL. nih.gov This suggests that these compounds could be effective against resistant fungal strains.

In another study, newly synthesized 1,3,4-oxadiazole (B1194373) compounds, which are also heterocyclic in nature, demonstrated an MIC of 32 μg/ml against C. albicans. frontiersin.org Furthermore, research on other novel compounds has shown mild antifungal activity against both Aspergillus niger and Candida albicans, with observed zones of inhibition. nih.gov While direct data on this compound is limited, the activity of these related heterocyclic compounds indicates a potential for antifungal applications.

Table 2: Antifungal Activity of Pyrimidine and Related Heterocyclic Derivatives

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyridine and Pyrimidine derivatives | Candida albicans (efflux-pump deficient) | 2-64 | nih.gov |

| 1,3,4-Oxadiazoles | Candida albicans | 32 | frontiersin.org |

Investigation of Enzyme Inhibition in Microbial Pathogens (e.g., DHFR)

A key mechanism underlying the antimicrobial activity of many pyrimidine-based compounds is the inhibition of dihydrofolate reductase (DHFR). This essential enzyme is responsible for the recycling of tetrahydrofolate, a crucial cofactor in the synthesis of nucleic acids and some amino acids. Inhibition of DHFR disrupts these vital cellular processes, leading to microbial cell death.

Several studies have documented the potent DHFR inhibitory activity of various pyrimidine derivatives. For example, a range of 2,4-diaminopyrimidine (B92962) compounds have been shown to inhibit DHFR from different microbial sources with varying IC50 values. medchemexpress.com One potent inhibitor of E. coli DHFR was reported to have an IC50 of 189 nM. medchemexpress.com Another study on 2,4-diamino-s-triazines, which share structural similarities with pyrimidines, identified compounds with significant inhibitory activity against Mycobacterium tuberculosis DHFR, with the most potent having a minimum inhibitory concentration of 1.57 μM. researchgate.net These findings strongly suggest that the antimicrobial effects of this compound derivatives could be, at least in part, attributed to their ability to inhibit microbial DHFR.

Table 3: DHFR Inhibitory Activity of Pyrimidine and Related Derivatives

| Compound Class | Target Organism | IC50 / MIC | Reference |

|---|---|---|---|

| 2,4-Diaminopyrimidines | E. coli | 189 nM (IC50) | medchemexpress.com |

| 2,4-Diamino-s-triazines | Mycobacterium tuberculosis | 1.57 µM (MIC) | researchgate.net |

Antioxidant Activity (In Vitro Assays)

In addition to their antimicrobial effects, derivatives of this compound have been investigated for their antioxidant potential. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these harmful molecules, is implicated in a variety of diseases. The ability of these compounds to scavenge free radicals and protect biological components from oxidative damage is therefore of significant interest.

Free Radical Scavenging Assays (e.g., DPPH, Nitric Oxide, Superoxide (B77818) Radical Scavenging)

Similarly, the scavenging of other reactive species like nitric oxide and superoxide radicals is an important measure of antioxidant capacity. In the same study, coumarin (B35378) derivatives exhibited nitric oxide scavenging with IC50 values between 648.63 µM and 743.02 µM, and superoxide radical scavenging with IC50 values from 641.21 µM to 2079.69 µM. japer.in Another investigation on various plant extracts also reported IC50 values for nitric oxide radical scavenging, with some extracts showing potent activity. researchgate.net These results highlight the potential of heterocyclic scaffolds, including that of this compound, to act as effective free radical scavengers.

Table 4: Free Radical Scavenging Activity of Structurally Related Compounds

| Assay | Compound Class | IC50 (µM) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Coumarins | 712.85 - 872.97 | japer.in |

| Nitric Oxide Radical Scavenging | Coumarins | 648.63 - 743.02 | japer.in |

| Superoxide Radical Scavenging | Coumarins | 641.21 - 2079.69 | japer.in |

Protective Effects on Biological Components (e.g., Human Red Blood Cell (HRBC) Stabilization)

The ability of a compound to protect cellular membranes from damage is a crucial aspect of its antioxidant and anti-inflammatory potential. The human red blood cell (HRBC) membrane stabilization assay is a widely used in vitro method to assess this protective effect. Lysis of HRBCs can be induced by hypotonic solutions or heat, and the ability of a compound to inhibit this lysis is a measure of its membrane-stabilizing activity.

While direct studies on this compound are lacking, research on other compounds demonstrates the utility of this assay. For example, a hydroalcoholic extract of Ananas cosmosus fruit peel showed a 72.86% protection of the HRBC membrane at a concentration of 250 µg/ml. asianjpr.com Similarly, a methanolic extract of Centella asiatica exhibited a maximum inhibition of 94.97% at 2000 µg/ml. rasayanjournal.co.in These studies establish the HRBC membrane stabilization assay as a valid method for evaluating the protective effects of compounds and suggest that derivatives of this compound may also possess such cytoprotective properties.

Table 5: HRBC Membrane Stabilization by Various Extracts

| Extract | Concentration | % Protection | Reference |

|---|---|---|---|

| Ananas cosmosus fruit peel (hydroalcoholic) | 250 µg/ml | 72.86 | asianjpr.com |

| Centella asiatica (methanolic) | 2000 µg/ml | 94.97 | rasayanjournal.co.in |

Anti-inflammatory Activity (In Vitro Studies)

The anti-inflammatory potential of pyrimidine derivatives has been explored through their ability to modulate key pathways in the inflammatory cascade.

Polysubstituted pyrimidines have demonstrated significant inhibitory effects on the production of Prostaglandin E2 (PGE2), a key mediator of inflammation. researchgate.netnih.gov In vitro studies using lipopolysaccharide (LPS)-stimulated mouse macrophages have shown that the chemical structure of these derivatives is crucial for their activity. researchgate.net For instance, derivatives with hydroxyl groups at the C-4 and C-6 positions of the pyrimidine ring did not show significant effects on PGE2 levels. researchgate.net

Conversely, other substitutions have yielded potent inhibitors. An extensive structure-activity relationship study identified 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine as a powerful inhibitor of PGE2 production, with some analogues achieving sub-micromolar efficacy. researchgate.net The inhibitory potential of certain pyrimidine derivatives was found to be comparable to that of aspirin, though less potent than indomethacin. researchgate.net Further research into related heterocyclic structures has also underscored the importance of PGE2 inhibition as a measure of anti-inflammatory activity. nih.govsemanticscholar.org

Table 1: Inhibition of Prostaglandin E2 (PGE2) Production by Pyrimidine Derivatives

| Compound/Derivative | Assay Conditions | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 2-Amino-4,6-diphenylpyrimidine | LPS-stimulated mouse macrophages | 3 nM | researchgate.net |

| 5-butyl-4-(4-benzyloxyphenyl)-6-phenylpyrimidin-2-amine | Cell-based assay | As low as 12 nM | researchgate.net |

| 5-(2,5,8,11-tetraoxadodecyl)pyrimidine derivative | Cell-based assay | Slightly weaker than parent compound (22% remaining PGE2 vs 15%) | researchgate.net |

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes. mdpi.com Pyrimidine derivatives have been specifically investigated for their ability to selectively inhibit COX-2, the isoform induced during inflammation, while sparing COX-1, which is involved in maintaining gastric homeostasis. mdpi.comnih.govnih.gov

Several studies have identified pyrimidine derivatives with high selectivity towards COX-2. mdpi.comnih.gov For example, certain pyrimidine compounds demonstrated selectivity comparable to the established COX-2 inhibitor, meloxicam. mdpi.comnih.gov In one study, novel 2-hydrazino-5-(4-methoxyphenyl)-7-phenyl-3-pyrido[2,3-d]pyrimidin-4-one was found to be a more potent COX-2 inhibitor than celecoxib, a well-known selective COX-2 inhibitor. iasp-pain.org The benzenesulfonamide (B165840) moiety has been noted as an important feature for achieving selective COX-2 inhibition within this class of compounds. nih.gov These findings highlight the potential of the pyrimidine scaffold in designing potent and selective anti-inflammatory agents with a potentially improved safety profile over non-selective NSAIDs. iasp-pain.orgmdpi.com

Table 2: In Vitro COX-1 and COX-2 Inhibition by Pyrimidine Derivatives

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 2-hydrazino-5-(4-methoxyphenyl)-7-phenyl-3-pyrido[2,3-d]pyrimidin-4-one | 3.54 | 0.54 | 6.56 | iasp-pain.org |

| Celecoxib (Reference) | 5.68 | 1.11 | 5.12 | iasp-pain.org |

| Pyrimidine Derivative L1 | >100 | 2.1 | >47.6 | nih.gov |

| Pyrimidine Derivative L2 | >100 | 4.5 | >22.2 | nih.gov |

| Meloxicam (Reference) | 25.1 | 1.5 | 16.7 | nih.gov |

Antiviral Activity (In Vitro Studies)

The pyrimidine core is a constituent of various antiviral drugs, prompting research into the antiviral properties of novel pyrimidine derivatives.

Research has explored the efficacy of pyrimidine derivatives against a range of viruses. Substituted pyrimidine glycosides have been reported to exhibit moderate inhibition of Hepatitis B virus (HBV) replication in the HepG2.2.15 cell line, accompanied by mild cytotoxicity. researchgate.net

In the context of influenza viruses, studies on related heterocyclic structures have shown promise. Dihydrofuropyridinones, which feature a fused ring system with pyrimidine-like characteristics, have demonstrated anti-influenza activity against H1N1, H3N2, and Influenza B strains, with some compounds showing half-maximal effective concentrations (EC₅₀) below 20 µM. nih.gov The mechanism for these compounds was identified as the inhibition of viral neuraminidase. nih.govnih.gov

While potent inhibitors have been found for Bovine Viral Diarrhea Virus (BVDV), a pestivirus in the Flaviviridae family, the most active compounds reported in recent studies belong to the benzimidazole (B57391) class rather than pyrimidines. nih.gov

Table 3: Antiviral Activity of Pyrimidine and Related Heterocyclic Derivatives

| Compound Class | Virus | Activity/Endpoint | Result | Reference |

|---|---|---|---|---|

| Substituted Pyrimidine Glycosides | Hepatitis B Virus (HBV) | Viral Replication Inhibition | Moderate | researchgate.net |

| Dihydrofuropyridinone (15a) | Influenza A/H1N1 | EC50 | 17.4 - 21.1 µM | nih.gov |

| Dihydrofuropyridinone (15g) | Influenza A/H1N1 | EC50 | <20 µM | nih.gov |

Other Biological Activities (In Vitro and Non-Human In Vivo)

Beyond anti-inflammatory and antiviral applications, pyrimidine derivatives have been assessed for their ability to inhibit other enzymes involved in metabolic processes.

Derivatives of 1H-pyrano[2,3-d]pyrimidine, a fused pyrimidine heterocyclic system, have been identified as inhibitors of α-amylase and α-glucosidase. researchgate.netnih.gov These enzymes are critical for carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. In vitro studies of a series of hybrid compounds connecting 4H-pyrano[2,3-d]pyrimidine to a 1,2,3-triazole ring showed a range of inhibitory activities. nih.gov One of the most potent compounds against α-glucosidase, an ethyl ester derivative (8t), exhibited competitive inhibition. nih.gov These findings suggest that the pyrimidine scaffold could be a valuable framework for developing new agents for glycemic control. researchgate.netnih.gov

Table 4: In Vitro Inhibition of α-Amylase and α-Glucosidase by Pyrano[2,3-d]pyrimidine Derivatives

| Compound/Derivative | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl ester 8m | 103.63 ± 1.13 | - | nih.gov |

| Ethyl ester 8t | - | 45.63 ± 1.14 | nih.gov |

| General range for series | 103.63 to 295.45 | 45.63 to 184.52 | nih.gov |

Structure Activity Relationship Sar Studies and Lead Optimization for 2 4 Methoxyphenyl Pyrimidin 5 Ol Derivatives

Impact of Substituents at Pyrimidine (B1678525) Ring Positions (C-2, C-4, C-5) on Biological Potency and Selectivity

The pyrimidine core is a versatile scaffold in medicinal chemistry, and substitutions at its C-2, C-4, and C-5 positions can dramatically alter the biological profile of 2-(4-methoxyphenyl)pyrimidin-5-ol derivatives. nih.gov The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems contributes to its frequent use in drug design. nih.gov

At the C-2 position , the nature of the substituent is critical for activity. In many kinase inhibitors with a pyrimidine core, this position is involved in key interactions with the hinge region of the kinase. acs.org For instance, in a series of 2,4-disubstituted pyrimidines, a substituted pyrazole (B372694) at the C-2 position led to compounds with a narrow inhibition profile, suggesting that specific heterocyclic rings at this position can enhance selectivity. acs.org

The C-4 position is also pivotal for modulating biological effects. In a study of 2,4-di(arylamino)pyrimidine derivatives as EGFR kinase inhibitors, the arylamino group at C-4 was identified as a key component for maintaining activity against mutant kinases. nih.gov Modifications at this position can influence selectivity and potency. For example, the introduction of a sulfonamide-bearing side chain at the C-4 position of certain pyrimidine analogs resulted in compounds that inhibited a smaller number of kinases, thereby improving their selectivity profile. acs.org

Table 1: Impact of Pyrimidine Ring Substituents on Biological Activity

| Position | Substituent Type | General Effect on Potency/Selectivity | Example Compound Class | Target/Activity | Reference |

| C-2 | Substituted Pyrazole | Enhanced Selectivity | 2,4-Disubstituted Pyrimidines | Kinase Inhibition | acs.org |

| C-4 | Sulfonamide-bearing side chain | Improved Selectivity | Aminopyrimidine Analogs | Kinase Inhibition | acs.org |

| C-4 | Arylamino group | Maintained Activity | 2,4-Di(arylamino)pyrimidines | EGFR Kinase Inhibition | nih.gov |

| C-5 | Hydrogen, Methyl | Increased Potency | Monoaryl- and Bisarylpyrimidines | PGE2 Production Inhibition | nih.gov |

| C-5 | Chlorine | Enhanced Potency | Diphenylpyrimidines | ALK/ROS1 Inhibition | frontiersin.org |

| C-5 | n-Butyl | Increased Potency | 2-Amino-4,6-dichloropyrimidines | PGE2 Production Inhibition | nih.gov |

Role of the 4-Methoxyphenyl (B3050149) Moiety in Binding Affinity and Pharmacological Effects

The 4-methoxyphenyl group at the C-2 position is a common feature in many biologically active pyrimidine derivatives and plays a significant role in their binding affinity and pharmacological effects. The methoxy (B1213986) group can act as a hydrogen bond acceptor and its presence influences the electronic properties of the phenyl ring.

In the context of 5-HT1A receptor ligands, the (2-methoxyphenyl)piperazine motif is a well-established pharmacophore that delivers high-potency compounds. mdpi.comnih.gov The methoxy group is often crucial for high affinity. nih.gov Docking studies of such ligands into the 5-HT1A receptor have shown that the methoxy group can be involved in key interactions within the binding pocket. mdpi.com Similarly, in a series of pyrimidine derivatives designed as ENPP1 inhibitors, the pyrimidine moiety was predicted to engage in π-π stacking interactions with aromatic residues like tyrosine and phenylalanine in the binding site. acs.org The 4-methoxyphenyl group in this compound can similarly participate in such crucial π-π stacking interactions.

The electronic nature of the substituent on the phenyl ring can also be critical. For instance, in a series of pyrimidine derivatives targeting cyclin-dependent kinase-2, compounds with electron-withdrawing substituents at the para position of the phenyl ring generally showed better biological activity. nih.gov This suggests that the electron-donating nature of the methoxy group in this compound will have a distinct influence on its binding and activity compared to analogs with electron-withdrawing groups.

Conformational Restriction and its Influence on Biological Activity and Receptor Binding

Conformational restriction is a key strategy in drug design to enhance potency and selectivity by reducing the entropic penalty upon binding to a receptor. By locking the molecule into a more rigid, biologically active conformation, binding affinity can be improved.

While specific studies on the conformational restriction of this compound are not widely available, the principle has been applied to related pyrimidine-based structures. For example, in the development of pyrazolo[3,4-d]pyrimidine kinase inhibitors, the fused heterocyclic system provides a rigid scaffold that mimics the binding of the adenine (B156593) ring of ATP to the kinase hinge region. nih.gov This inherent rigidity is a key factor in their inhibitory activity.

The introduction of bulky groups or the formation of additional rings can restrict the rotation of the 4-methoxyphenyl group relative to the pyrimidine core. This can orient the key interacting moieties in an optimal fashion for binding to the target protein. The planarity and rotational freedom of the molecule can be critical, as demonstrated in the development of 2,4,5-trisubstituted pyrimidines as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov In this case, disrupting the molecular planarity was a successful strategy for lead optimization. nih.gov Therefore, exploring conformationally restricted analogs of this compound could be a promising avenue for developing more potent and selective compounds.

Computational Structure-Activity Relationship (SAR) Analysis

Computational methods are invaluable tools in modern drug discovery for understanding and predicting the SAR of a series of compounds. These in silico techniques can guide the design of new, more potent analogs and help to identify potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the 3D properties of the molecules.

Several QSAR studies have been performed on pyrimidine derivatives, providing insights that can be extrapolated to this compound. For instance, a 3D-QSAR study on 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors revealed that electrostatic, hydrophobic, and hydrogen-bond donor fields play important roles in their activity. nih.gov CoMFA and CoMSIA models for thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors also highlighted the importance of steric and electrostatic fields for biological activity. nih.gov These models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity, thus guiding the design of new analogs.

Table 2: Representative 3D-QSAR Studies on Pyrimidine Derivatives

| Compound Class | Target/Activity | 3D-QSAR Method(s) | Key Findings | Reference |

| 6-Aryl-5-cyano-pyrimidines | LSD1 Inhibition | CoMFA, CoMSIA | Electrostatic, hydrophobic, and H-bond donor fields are important. | nih.gov |

| Thieno-pyrimidine derivatives | Triple Negative Breast Cancer Inhibition | CoMFA, CoMSIA | Steric and electrostatic fields significantly contribute to activity. | nih.gov |

| Pyrimidine inhibitors | Pneumocystis carinii Dihydrofolate Reductase Inhibition | CoMFA, CoMSIA | Contour maps guide the design of new inhibitors. | researchgate.net |

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. This model can then be used as a 3D query to search large chemical databases (virtual screening) to identify new potential lead compounds.

For pyrimidine-based compounds, pharmacophore models have been successfully used to identify inhibitors for various targets. A pharmacophore model for Plasmodium falciparum 5-aminolevulinate synthase inhibitors was developed based on the features of a known active compound and used to screen several chemical databases, leading to the identification of new potential inhibitors. nih.gov Similarly, pharmacophore modeling has been applied to identify selective inhibitors for kinases. acs.org The development of a pharmacophore model for the target of interest for this compound could facilitate the discovery of novel and diverse chemical scaffolds with the desired biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It provides valuable insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that govern binding affinity.

Molecular docking studies have been instrumental in understanding the SAR of various pyrimidine derivatives. For instance, docking studies of pyrimidine derivatives into the active site of human cyclin-dependent kinase-2 (CDK2) revealed key hydrogen bonding and hydrophobic interactions. nih.gov In another study, docking of 2,4,5-trisubstituted pyrimidines into the ATP-binding site of plasmodial kinases showed that the 2-anilino-pyrimidine nucleus forms critical hydrogen bonds with the hinge region of the enzyme. nih.gov For this compound, docking studies could elucidate how the 4-methoxyphenyl group and the pyrimidin-5-ol core orient within the active site of a target protein, providing a rational basis for designing modifications to enhance binding affinity and selectivity. For example, docking of a pyrrolopyrimidinone inhibitor into the ENPP1 active site predicted that the pyrimidine moiety forms a hydrogen bond and engages in π-π stacking interactions. acs.org

Table 3: Examples of Molecular Docking Studies on Pyrimidine Derivatives

| Compound Class | Target Receptor | Key Predicted Interactions | Reference |

| Pyrimidine derivatives | Human Cyclin-Dependent Kinase-2 (CDK2) | Hydrogen bonding, hydrophobic interactions | nih.gov |

| 2,4,5-Trisubstituted pyrimidines | Plasmodial Kinases (e.g., PfGSK3) | Hydrogen bonds with hinge region, hydrophobic interactions | nih.gov |

| Pyrrolopyrimidinone derivatives | ENPP1 | Hydrogen bonding, π-π stacking interactions | acs.org |

| 6-Aryl-5-cyano-pyrimidine derivatives | LSD1 | Stable ligand-receptor complex formation | nih.gov |

Strategies for Enhancing Biological Potency, Selectivity, and Metabolic Stability

The optimization of lead compounds is a critical phase in drug discovery, focusing on improving the desired therapeutic properties while minimizing off-target effects and ensuring a favorable pharmacokinetic profile. For derivatives of this compound, various strategies are employed to achieve these goals.

Research into related pyrimidine structures, such as 2,4,5-trimethoxyphenyl pyrimidine derivatives, has shed light on effective optimization strategies. In one such study, modifications to the pyrimidine scaffold led to the identification of compounds with enhanced potency as D5 receptor partial agonists. For instance, the introduction of different substituents at various positions of the pyrimidine ring was explored. The compound 4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine was found to have modest D5 receptor agonist activity. nih.gov Further modifications, guided by molecular docking and rational design, led to the synthesis of more potent derivatives. nih.gov

One of the key findings was that the substitution at the 4-position of a phenyl group attached to the pyrimidine core significantly influenced potency. The replacement of a bromo group with an iodo group, as seen in compound 5j (4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine), resulted in a compound with an EC50 of 269.7 ± 6.6 nM, highlighting the positive impact of this modification on potency. nih.gov

Metabolic stability is another crucial parameter addressed during lead optimization. Unstable compounds are rapidly metabolized in the body, leading to a short duration of action and the potential formation of toxic metabolites. For pyrimidine derivatives, strategies to improve metabolic stability often involve blocking metabolically labile sites. In studies of 2,4,5-trimethoxyphenyl pyrimidine derivatives, the metabolic stability of promising compounds was assessed using mouse liver microsomes. Compound 5j was found to be quite stable, with over 70% of the compound remaining after one hour. nih.gov In other related heterocyclic series, such as quinoline-based PDE5 inhibitors, the introduction of deuterium (B1214612) at metabolically vulnerable positions has been explored, although in some cases, this did not lead to a significant improvement in in vitro human metabolic stability. nih.gov

The following table summarizes the research findings on strategies to enhance the biological properties of pyrimidine derivatives, which can be extrapolated to the this compound series.

| Compound/Derivative Series | Modification Strategy | Effect on Biological Property | Research Finding |

| 2,4,5-Trimethoxyphenyl Pyrimidine Derivatives | Introduction of a 4-iodophenyl group at the 4-position of the pyrimidine ring. | Enhanced Potency | The resulting compound, 5j, exhibited an EC50 of 269.7 ± 6.6 nM as a D5 receptor partial agonist. nih.gov |

| 2,4,5-Trimethoxyphenyl Pyrimidine Derivatives | General scaffold modifications based on rational design. | Improved Metabolic Stability | The lead compound, 5j, showed high stability in mouse microsomal studies (>70% remaining at 1 hr). nih.gov |

| Quinoline Derivatives | Introduction of deuterium atoms on a benzylic carbon. | No significant improvement in metabolic stability. | Deuterated compound 4d showed comparable in vitro human metabolic stability to the non-deuterated analog. nih.gov |

| 1,2,4-Triazolo[1,5-a]pyrimidin-7-ones | Substitution with a 4-isopropoxyphenyl group at the 2-position and a carboxylic acid at the 6-position. | Increased Inhibitory Potency | The derivative was 23 times more potent than allopurinol (B61711) as a xanthine (B1682287) oxidase inhibitor. nih.gov |

Exploration of Bioisosteric Replacements to Modulate Activity Profiles

Bioisosteric replacement is a powerful tool in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. This strategy involves substituting an atom or a group of atoms with another that has similar steric and electronic features. The goal is to enhance potency, selectivity, or pharmacokinetic properties, or to reduce toxicity. cambridgemedchemconsulting.com

For derivatives of this compound, various bioisosteric replacements can be envisioned to modulate their activity profiles. The methoxy group on the phenyl ring is a common site for such modifications. For example, replacing the methoxy group with alkyl groups has been shown in some systems to reduce metabolic stability; however, incorporating these alkyl groups into 5- or 6-membered rings can restore stability. cambridgemedchemconsulting.com Other potential bioisosteres for a methoxy group include fluorine and hydroxyl groups. cambridgemedchemconsulting.com

The pyrimidine ring itself can be considered a bioisostere of other heterocyclic systems. For instance, the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is considered a bioisostere of the purine (B94841) scaffold. mdpi.com This suggests that modifications to the core heterocyclic structure could lead to compounds with novel activity profiles.

In the context of anti-inflammatory drug design, bioisosteric replacement has been successfully applied to quinazoline (B50416) derivatives. The replacement of a methylthiopropionate fragment with an ethylthioacetate fragment in a nih.govcambridgemedchemconsulting.comcolab.wstriazino[2,3-c]quinazoline system resulted in a significant increase in anti-inflammatory activity. nih.gov This highlights how subtle changes in a substituent can have a profound impact on biological effect.

The following table outlines potential bioisosteric replacements that could be explored for the this compound scaffold and their expected impact based on studies of related compounds.

| Original Group/Scaffold | Bioisosteric Replacement | Potential Impact on Activity Profile | Rationale/Example from Related Systems |

| Methoxy group | Alkyl groups in a 5- or 6-membered ring | Improved metabolic stability | Avoids potential reactive metabolite formation while maintaining lipophilicity. cambridgemedchemconsulting.com |

| Methoxy group | Trifluoromethyl oxetane | Decreased lipophilicity, improved metabolic stability | Has been evaluated as a tert-butyl isostere. cambridgemedchemconsulting.com |

| Hydrogen | Deuterium | Reduced rate of metabolism | Based on the kinetic isotope effect, can slow down metabolism if the C-H bond is broken in the rate-determining step. cambridgemedchemconsulting.com |

| Carbon | Silicon | Altered biological activity and pharmacokinetics | The antifungal agent Flusilazole is a known example of a silicon-containing compound. cambridgemedchemconsulting.com |

| Phenyl group | Pyridyl, Thiophene, 4-Fluorophenyl | Modulated receptor binding and selectivity | These are common bioisosteric replacements for a phenyl ring. cambridgemedchemconsulting.com |

| Pyrimidine core | nih.govcambridgemedchemconsulting.comcolab.wsTriazolo[1,5-a]pyrimidine | Altered target selectivity | This scaffold is a known bioisostere of purines. mdpi.com |

By systematically applying these strategies, medicinal chemists can optimize the pharmacological properties of this compound derivatives, paving the way for the development of novel and effective therapeutic agents.

Future Research Directions and Therapeutic Potential of 2 4 Methoxyphenyl Pyrimidin 5 Ol

Design and Synthesis of Novel Pyrimidine-Based Scaffolds with Enhanced Biological Profiles

The foundation of discovering new therapeutic agents often lies in the innovative design and synthesis of novel chemical entities. For 2-(4-Methoxyphenyl)pyrimidin-5-ol, future research will likely focus on creating a library of derivatives to establish a comprehensive structure-activity relationship (SAR). Key synthetic strategies could involve modifications at several key positions of the molecule.